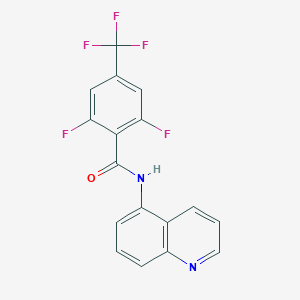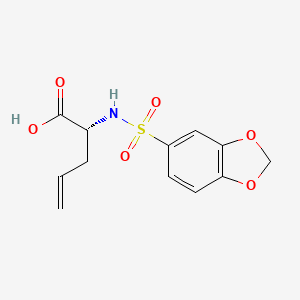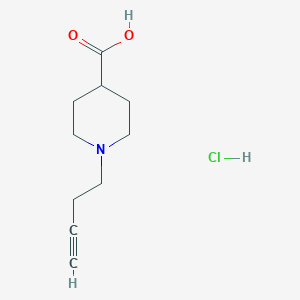
Methyl 3-ethynyl-5-methylpyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-ethynyl-5-methylpyridine-2-carboxylate is a chemical compound with the molecular formula C10H9NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structure, which includes an ethynyl group and a methyl group attached to the pyridine ring. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-ethynyl-5-methylpyridine-2-carboxylate typically involves the reaction of 3-ethynyl-5-methylpyridine-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality compounds suitable for research and commercial applications.
化学反応の分析
Types of Reactions
Methyl 3-ethynyl-5-methylpyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The methyl and ethynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Various nucleophiles can be used for substitution reactions, often requiring the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce saturated derivatives.
科学的研究の応用
Methyl 3-ethynyl-5-methylpyridine-2-carboxylate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 3-ethynyl-5-methylpyridine-2-carboxylate involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially inhibiting enzyme activity or altering protein function. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Methyl 3-ethynylpyridine-2-carboxylate
- Methyl 5-methylpyridine-2-carboxylate
- Ethyl 3-ethynyl-5-methylpyridine-2-carboxylate
Uniqueness
Methyl 3-ethynyl-5-methylpyridine-2-carboxylate is unique due to the presence of both an ethynyl group and a methyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research applications. Its ability to undergo various chemical reactions and form diverse products further enhances its utility in scientific studies.
特性
IUPAC Name |
methyl 3-ethynyl-5-methylpyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-4-8-5-7(2)6-11-9(8)10(12)13-3/h1,5-6H,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIRJYSZXUJJSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)OC)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2lambda6-Thia-3-azabicyclo[3.2.0]heptane-2,2,4-trione](/img/structure/B7451067.png)
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-N-[7-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]piperidine-3-carboxamide](/img/structure/B7451080.png)

![4-methoxy-3-[[3-(1-methyl-2-oxo-3H-imidazo[4,5-b]pyridin-6-yl)benzoyl]amino]benzamide](/img/structure/B7451097.png)
![1-[3-(Furan-2-ylmethoxy)propyl]-3-[5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl]urea](/img/structure/B7451101.png)

![2-[1-(2-Phenoxyethyl)pyrrolidin-2-yl]-1-thiophen-2-ylethanone](/img/structure/B7451115.png)

![(Cyclohexylmethyl)[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride](/img/structure/B7451129.png)


![sodium 2-{5-methyl-6H-thieno[2,3-b]pyrrol-6-yl}acetate](/img/structure/B7451154.png)

